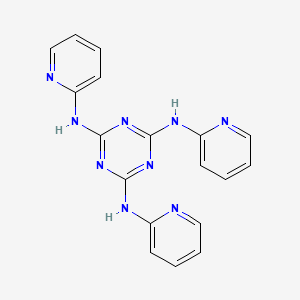
2-N,4-N,6-N-tripyridin-2-yl-1,3,5-triazine-2,4,6-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-N,4-N,6-N-tripyridin-2-yl-1,3,5-triazine-2,4,6-triamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of a triazine ring substituted with three pyridine groups, making it a highly versatile molecule.
準備方法
The synthesis of 2-N,4-N,6-N-tripyridin-2-yl-1,3,5-triazine-2,4,6-triamine typically involves the sequential nucleophilic substitution of cyanuric chloride with pyridine derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The process can be summarized as follows :
Step 1: Cyanuric chloride is reacted with pyridine in the presence of a base (e.g., triethylamine) to form an intermediate.
Step 2: The intermediate undergoes further substitution with additional pyridine molecules to yield the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
2-N,4-N,6-N-tripyridin-2-yl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridine groups can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like DMF, catalysts such as palladium, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .
科学的研究の応用
2-N,4-N,6-N-tripyridin-2-yl-1,3,5-triazine-2,4,6-triamine has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-N,4-N,6-N-tripyridin-2-yl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and cellular processes . The exact molecular targets and pathways involved depend on the specific application and the nature of the coordination complex formed.
類似化合物との比較
2-N,4-N,6-N-tripyridin-2-yl-1,3,5-triazine-2,4,6-triamine can be compared with other similar compounds, such as:
2,4,6-Tri(4-pyridyl)-1,3,5-triazine: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.
N,N-Dimethyl-1,3,5-triazine-2,4,6-triamine: Another triazine derivative with distinct properties and uses.
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Known for its use in the formation of coordination polymers and MOFs.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it suitable for a wide range of applications.
特性
分子式 |
C18H15N9 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
2-N,4-N,6-N-tripyridin-2-yl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C18H15N9/c1-4-10-19-13(7-1)22-16-25-17(23-14-8-2-5-11-20-14)27-18(26-16)24-15-9-3-6-12-21-15/h1-12H,(H3,19,20,21,22,23,24,25,26,27) |
InChIキー |
XTWCCTFKPZDWAP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)NC2=NC(=NC(=N2)NC3=CC=CC=N3)NC4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


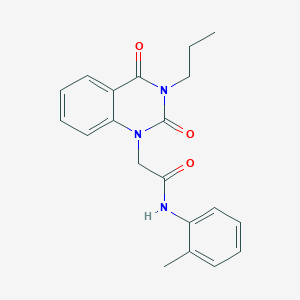
![N-[(2-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12506769.png)
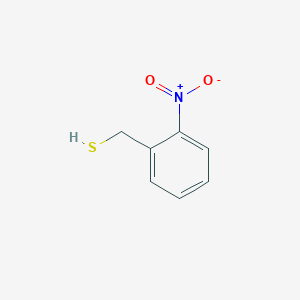

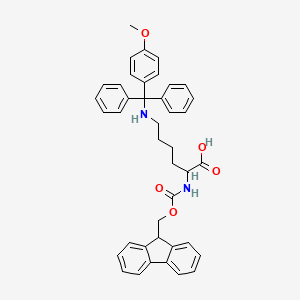
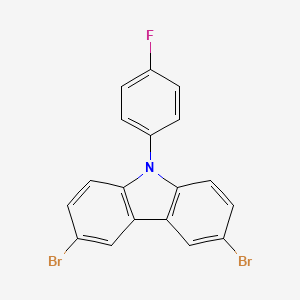
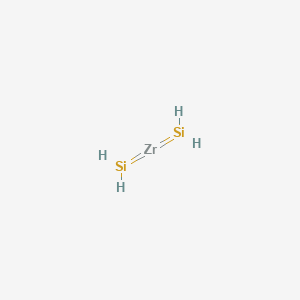
![2-Amino-3-[(4-nitrophenyl)sulfanyl]propanoic acid](/img/structure/B12506798.png)

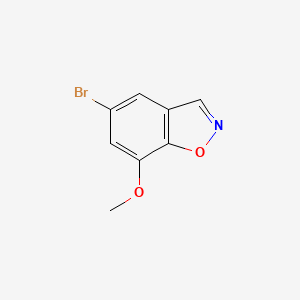
![1-[6-(Benzyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-[(tert-butyldimethylsilyl)oxy]ethanol](/img/structure/B12506817.png)
![1-[6-(Benzyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-[(tert-butyldimethylsilyl)oxy]ethyl acetate](/img/structure/B12506825.png)

![N-(2,4-difluorophenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12506841.png)
